molecular formula C18H20O6 B13856790 (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate

(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate

Cat. No.: B13856790
M. Wt: 332.3 g/mol
InChI Key: XHHYOKQGMVAEFQ-BZUAXINKSA-N
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Description

(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Hydroxylation and acetoxylation: These steps introduce the hydroxy and acetoxy groups, respectively, using reagents like acetic anhydride and a base for acetoxylation, and an oxidizing agent for hydroxylation.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxy and acetoxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Similar in having an ethyl ester group but differs in the core structure and functional groups.

    Bromomethyl methyl ether: Shares the ether functional group but has a different overall structure and reactivity.

Uniqueness

(3R,4R,5R)-Ethyl 5-Acetoxy-4-benzoyl-3-hydroxycyclohex-1-enecarboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl (3R,4R,5R)-5-acetyloxy-4-benzoyl-3-hydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C18H20O6/c1-3-23-18(22)13-9-14(20)16(15(10-13)24-11(2)19)17(21)12-7-5-4-6-8-12/h4-9,14-16,20H,3,10H2,1-2H3/t14-,15-,16-/m1/s1

InChI Key

XHHYOKQGMVAEFQ-BZUAXINKSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)C(=O)C2=CC=CC=C2)O

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OC(=O)C)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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